molecular formula C19H19N5O3S B2973527 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)acetamide CAS No. 1251684-84-0

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)acetamide

Cat. No.: B2973527
CAS No.: 1251684-84-0
M. Wt: 397.45
InChI Key: VGSSPHGTWNWJHV-UHFFFAOYSA-N
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Description

The compound N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)acetamide is a structurally complex molecule featuring:

  • A benzo[d][1,3]dioxole (methylenedioxyphenyl) group, known for enhancing metabolic stability and bioavailability in drug-like molecules .
  • A thiazole ring at position 4, substituted with a 4,6-dimethylpyrimidin-2-yl amino group, which may facilitate hydrogen bonding and hydrophobic interactions with biological targets.
  • An acetamide backbone linking the thiazole and benzodioxole moieties, a common scaffold in medicinal chemistry for optimizing pharmacokinetic properties.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O3S/c1-11-5-12(2)22-18(21-11)24-19-23-14(9-28-19)7-17(25)20-8-13-3-4-15-16(6-13)27-10-26-15/h3-6,9H,7-8,10H2,1-2H3,(H,20,25)(H,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGSSPHGTWNWJHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=NC(=CS2)CC(=O)NCC3=CC4=C(C=C3)OCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current knowledge regarding its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzo[d][1,3]dioxole moiety linked to a thiazole and a pyrimidine derivative. The molecular formula is C18H20N4O3S, with a molecular weight of approximately 376.44 g/mol. The presence of these functional groups suggests potential interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer properties of similar benzo[d][1,3]dioxole derivatives. For instance, compounds with benzo[d][1,3]dioxole structures have shown significant antitumor activity through various mechanisms:

  • Inhibition of Cell Proliferation : Compounds related to benzo[d][1,3]dioxole have demonstrated IC50 values indicating potent antiproliferative effects on cancer cell lines such as HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer). For example, one study reported IC50 values ranging from 1.54 µM to 4.52 µM for these cell lines compared to doxorubicin's IC50 values of 7.46 µM to 8.29 µM .
  • Mechanisms of Action : The anticancer mechanisms include:
    • EGFR Inhibition : The compounds may inhibit epidermal growth factor receptor (EGFR) signaling pathways.
    • Induction of Apoptosis : Studies have shown an increase in apoptotic markers such as Bax and Bcl-2 proteins, indicating that these compounds can trigger programmed cell death in cancer cells .
  • Case Study : A specific derivative exhibited significant cytotoxicity against multiple cancer cell lines while showing minimal toxicity towards normal cells (IC50 > 150 µM), suggesting a favorable therapeutic window .

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties:

  • Bacterial Inhibition : Related thiazole derivatives have shown effective antibacterial activity against strains like Staphylococcus aureus, outperforming standard antibiotics such as ampicillin and streptomycin .
  • Mechanism : These compounds appear to inhibit bacterial topoisomerases, which are crucial for DNA replication and transcription processes in bacteria.

In Vitro Studies

Several studies have utilized MTS assays to evaluate the cytotoxicity of the compound against various cancer and normal cell lines. For example:

CompoundCell LineIC50 (µM)
IIaHepG226
IIcMCF765
ControlDoxorubicin4.56

These results indicate that while the compound shows potent activity against cancer cells, it maintains safety profiles for normal cells.

In Vivo Studies

In vivo assessments using diabetic mice models have illustrated the compound's potential beyond anticancer activity, showcasing its ability to influence metabolic pathways positively .

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Compounds

Compound Name/ID Core Structure Key Substituents/Modifications Reference
Target Compound Thiazole-acetamide 4,6-Dimethylpyrimidin-2-yl amino, benzodioxol-5-ylmethyl -
C26 Acetamide (5-Bromothiophen-2-yl)methyl, methylamino
SW-C165 Acetamide 2-Bromobenzyl, methylamino
Compound 17d Thiazole-acetamide Bicyclo[2.2.1]heptane, 2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl
Compound 40 Thiazole-acetamide 1,2,3-Triazole, pentanamido chain, 4,6-dimethylpyrimidin-2-yl thio
Compound 74 Thiazole-cyclopropanecarboxamide 4-Methoxyphenyl, 4-(pyrrolidin-1-yl)benzoyl
Compound 3 Pyrimidine-acetamide 2,6-Dioxopiperidin-3-yl, isoindolin-4-yl
Compound 4a Thiadiazole-thiol 4-Trifluoromethylphenyl, benzo[d][1,3]dioxol-5-ylmethyl

Key Observations :

  • The target compound’s 4,6-dimethylpyrimidine group contrasts with bromoaromatic (C26, SW-C165) or bicyclic (17d) substituents, likely altering electronic properties and target interactions.
  • The thiazole ring in the target compound is replaced by a thiadiazole in 4a, which may reduce aromaticity and impact binding kinetics .

Key Observations :

  • The target compound’s synthesis likely parallels C26/SW-C165, employing carbodiimide-mediated amide bond formation .
  • Lower yields for cyclopropane-containing analogs (e.g., 74) suggest steric challenges in coupling reactions .

Crystallography and Validation

  • Tools like SHELX and WinGX are widely used for structural determination of similar compounds, ensuring accuracy in bond lengths/angles .
  • The benzo[d][1,3]dioxole moiety’s planar geometry may facilitate crystallographic resolution compared to bulky substituents (e.g., bicyclo[2.2.1]heptane in 17d) .

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